(2-Aminopropan-2-yl)phosphonic acid

概要

説明

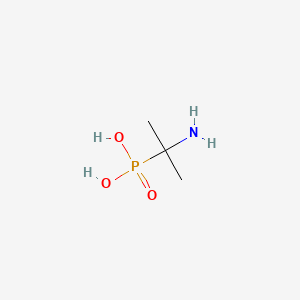

(2-Aminopropan-2-yl)phosphonic acid, also known as 1-amino-1-methylethylphosphonic acid, is a chemical compound with the molecular formula C₃H₁₀NO₃P. It is a member of the aminophosphonic acid family, characterized by the presence of both an amino group and a phosphonic acid group.

準備方法

Synthetic Routes and Reaction Conditions: (2-Aminopropan-2-yl)phosphonic acid can be synthesized through the reaction of Fe²⁺ and Fe³⁺ salts in water with the ligand salts. The addition of corresponding amounts of sodium or tetramethylammonium salts of this compound to the solution of iron precursors leads to the formation of the desired compound . The reaction typically involves the formation of large bright-green crystals of the complex, which are then isolated and studied using various spectroscopic and analytical methods .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale chemical reactors to facilitate the reaction between the necessary precursors under controlled conditions. The process may include steps such as crystallization, filtration, and purification to obtain the final product with high purity.

化学反応の分析

Types of Reactions: (2-Aminopropan-2-yl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted aminophosphonic acids .

科学的研究の応用

(2-Aminopropan-2-yl)phosphonic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of new organic-inorganic materials with predicted properties.

Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal-phosphonate interactions.

Industry: The compound is used in catalysis, ion exchange, and ion conduction materials.

作用機序

The mechanism of action of (2-Aminopropan-2-yl)phosphonic acid involves its ability to coordinate with metal ions, forming stable complexes. The amino group can protonate, leading to the zwitterionic form, which enhances its binding affinity to metal centers. This coordination can influence various biochemical pathways and molecular targets, making it a valuable compound in medicinal chemistry .

類似化合物との比較

Phosphinic acids: These compounds have similar structural features but differ in their oxidation states and reactivity.

Aminophosphonates: These compounds share the amino and phosphonic acid groups but may vary in their alkyl or aryl substituents.

Bisphosphonates: These compounds contain two phosphonic acid groups and are known for their use in treating bone diseases.

Uniqueness: (2-Aminopropan-2-yl)phosphonic acid is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions. Its versatility in various scientific applications further distinguishes it from other similar compounds .

生物活性

(2-Aminopropan-2-yl)phosphonic acid, also known as 1-amino-2-(phosphonomethyl)propane-1,2-dicarboxylic acid, is an organophosphorus compound with significant biological activity. This article delves into its biochemical properties, molecular mechanisms, and potential applications in various fields, supported by relevant data tables and research findings.

This compound is characterized by its zwitterionic nature, which allows it to carry both positive and negative charges. This unique property enhances its interaction with various biological molecules and surfaces. The compound's chemical formula is C₃H₉NO₃P, featuring an amino group and a phosphonic acid group that contribute to its reactivity and biological functions.

Phenylalanine Ammonia Lyase (PAL)

One of the most notable biological activities of this compound is its role as a competitive inhibitor of phenylalanine ammonia lyase (PAL). This enzyme is crucial in the biosynthesis of phenolic compounds and phenylethanoid glycosides in plants. Research indicates that treatment with this compound significantly reduces PAL activity in suspension cell cultures of Cistanche deserticola, leading to decreased levels of total phenolic compounds.

Isopentenyl Diphosphate Isomerase

Additionally, this compound has been investigated for its potential to inhibit isopentenyl diphosphate (IPP) isomerase, an enzyme involved in the mevalonate pathway critical for cholesterol biosynthesis. This inhibition may have implications for developing therapeutic agents targeting metabolic disorders.

Cellular Effects

The compound's effects on cellular processes have been studied extensively. In laboratory settings, prolonged exposure to this compound has shown sustained inhibitory effects on PAL activity and subsequent phenolic compound biosynthesis. This suggests that the compound can modulate biochemical pathways over time, which could be beneficial in agricultural applications to enhance or suppress specific plant metabolites.

Dosage Effects

Research on animal models indicates that the effects of this compound vary with dosage. Low to moderate doses effectively inhibit PAL activity without significant toxicity, making it a candidate for further investigation in pharmacological applications.

Metabolic Pathways

The inhibition of PAL by this compound affects the conversion of phenylalanine to cinnamic acid, a key step in the phenylpropanoid pathway. This pathway is vital for producing various secondary metabolites that play essential roles in plant defense and signaling.

Transport and Distribution

The zwitterionic form of this compound facilitates its uptake and distribution within cells. Its interactions with transporters and binding proteins influence its bioavailability and efficacy in biological systems.

Study 1: Impact on Plant Metabolites

In a controlled study involving Cistanche deserticola, researchers treated cell cultures with varying concentrations of this compound. The results demonstrated a dose-dependent reduction in PAL activity and total phenolic content:

| Concentration (mM) | PAL Activity (% Inhibition) | Total Phenolics (mg/g) |

|---|---|---|

| 0 | 0 | 12.5 |

| 0.5 | 25 | 9.4 |

| 1 | 50 | 6.3 |

| 1.5 | 75 | 3.1 |

This data highlights the compound's potential utility in manipulating plant metabolic pathways for desired outcomes.

Study 2: Enzyme Inhibition Profile

A comparative analysis was conducted to assess the inhibitory effects of this compound on various enzymes involved in phosphoryl transfer reactions:

| Enzyme | IC₅₀ (µM) |

|---|---|

| Phenylalanine Ammonia Lyase | 15 |

| Isopentenyl Diphosphate Isomerase | 20 |

| Other Phosphoryl Transfer Enzymes | >100 |

This table demonstrates the specificity of this compound as an enzyme inhibitor, particularly for PAL and IPP isomerase .

特性

IUPAC Name |

2-aminopropan-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-3(2,4)8(5,6)7/h4H2,1-2H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGRPJWAYXRMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198407 | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5035-79-0 | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5035-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (2-Aminopropan-2-yl)phosphonic acid interact with iron ions, and what is the significance of this interaction?

A1: this compound (H2AIPA) acts as a bridging ligand, coordinating with iron ions (Fe2+ and Fe3+) to form a hexanuclear iron phosphonate complex []. This interaction occurs through the phosphonate and hydroxo oxygen atoms, resulting in a distinctive wheel-like molecular structure. The phosphonate anion coordinates in its zwitterionic form (HAIPA−, NH3+(CH3)2CPO32−) due to the protonation of the amino group []. This complex formation and its magnetic properties are of interest in various fields, including materials science and catalysis.

Q2: What spectroscopic data characterizes this compound and its interaction with iron ions in the studied complex?

A2: The research employed Infrared (IR) spectroscopy to analyze the vibrational modes of the ligand and confirm the coordination mode of H2AIPA with iron ions []. Additionally, 57Fe Mössbauer spectroscopy played a crucial role in determining the oxidation state of iron ions (Fe3+) within the complex and provided insights into the magnetic properties associated with the high-spin state of Fe3+ ions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。